![molecular formula C21H27ClN4O3 B560166 K-Ras G12C-IN-2 CAS No. 1629267-75-9](/img/structure/B560166.png)
K-Ras G12C-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
K-Ras G12C-IN-2 is an irreversible covalent inhibitor that specifically targets the oncogenic mutant K-Ras G12C . It blocks K-Ras G12C interactions and has been shown to have promising anticancer activity in patients with advanced solid tumors harboring the KRAS G12C mutation .
Synthesis Analysis
The synthesis of K-Ras G12C-IN-2 involves complex biochemical processes. The Shokat lab achieved a breakthrough in 2013 by showing that the activated KRAS isozyme caused by the G12C mutation in the KRAS gene can be directly inhibited via a newly unearthed switch II pocket .Molecular Structure Analysis
The molecular structure of K-Ras G12C-IN-2 is complex. It involves the interaction of the compound with the switch II pocket of the KRAS G12C protein . The switch II pocket is a crucial part of the protein’s structure that allows for the binding of the inhibitor .Chemical Reactions Analysis
The chemical reactions involved in the action of K-Ras G12C-IN-2 are intricate. The compound rapidly binds to KRAS G12C, increasing the reaction rate significantly . It also blocks the exchange of GDP to GTP with high efficacy .Aplicaciones Científicas De Investigación
Covalent Inhibition of KRAS(G12C) : Covalent compounds targeting KRAS(G12C) have shown improved potency and selectivity. They are valuable for dissecting RAS biology and developing pharmacologic strategies to target KRAS(G12C) (Westover, Jänne, & Gray, 2016).
Small-Molecule Modulation of Ras Signaling : Small-molecule ligands have been identified that selectively target mutated K-Ras(G12C), marking a significant advancement in cancer research (Spiegel, Cromm, Zimmermann, Grossmann, & Waldmann, 2014).
Allosteric Control of GTP Affinity and Effector Interactions : Inhibitors targeting K-Ras(G12C) can allosterically control GTP affinity, affecting the nucleotide state of Ras and impairing binding to effectors like Raf (Ostrem, Peters, Sos, Wells, & Shokat, 2013).
K-Ras(G12D)-Selective Inhibitory Peptides : Discovery of selective inhibitory peptides to K-Ras(G12D), contributing to the development of targeted drugs (Sakamoto et al., 2017).
Drugging K-RasG12C through Covalent Inhibitors : Covalent inhibitors targeting K-RasG12C have shown promising results in disrupting Ras functions and could revolutionize the characterization of Ras as "undruggable" (Ni, Li, He, Zhang, Zhang, & Lu, 2019).
Identification of Novel Covalent Inhibitors of K-Ras G12C : Novel compounds targeting K-Ras G12C have been identified, demonstrating efficacy in xenograft models of non-small cell lung cancer (Satyam et al., 2016).
Covalent Guanosine Mimetic Inhibitors of G12C KRAS : Development of hydrolytically stable analogues of covalent G12C KRAS inhibitors provides a foundation for future drug development (Xiong et al., 2017).
Identification of Novel K-Ras G12C Inhibitors Using DNA Encoded Library Platform : Discovery of chemically distinct series of K-Ras G12C-GDP specific covalent inhibitors, showing potential for treating cancers with this mutation (Arora et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-[4-[2-(4-chloro-5-cyclopropyl-2-hydroxyanilino)acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3/c1-2-20(28)26-12-15(13-26)24-5-7-25(8-6-24)21(29)11-23-18-9-16(14-3-4-14)17(22)10-19(18)27/h2,9-10,14-15,23,27H,1,3-8,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHUJAPYGTUVMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.